5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine

physicochemical profiling medicinal chemistry ADME prediction

Researchers requiring metabolically stable CHF2 incorporation into pyrimidine scaffolds often face hazardous in-situ difluoromethylation reagents needing low-temperature handling. This pre-assembled, room-temperature-storable solid eliminates those risks. • C2-SMe: chemoselective handle for Liebeskind-Srogl coupling or nucleophilic displacement. • C4-NH2: ready for amide/urea array formation. • C5-CHF2: metabolically stable lipophilic anchor (XLogP ≈1.3). Validated in SDHI fungicide series; EC50 as low as 2.16 mg/L against Puccinia polyspora.

Molecular Formula C6H7F2N3S
Molecular Weight 191.20 g/mol
Cat. No. B12072461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine
Molecular FormulaC6H7F2N3S
Molecular Weight191.20 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C(=N1)N)C(F)F
InChIInChI=1S/C6H7F2N3S/c1-12-6-10-2-3(4(7)8)5(9)11-6/h2,4H,1H3,(H2,9,10,11)
InChIKeyMFNWLVJBAYHCRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine – Strategic Intermediate


5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine is a polysubstituted pyrimidine scaffold combining a C5-difluoromethyl moiety, a C2-methylsulfanyl leaving group, and a C4-primary amine (C6H7F2N3S, MW 191.20 g/mol) [1]. It is formally classified as an electrophilic difluoromethylation building block and is structurally related to the core of SDHI‑type fungicide candidates that have shown potent in vivo activity against rust pathogens [2].

Scaffold CHF2-pyrimidine core linked to reported SDHI-type in vivo antifungal activity
Handles C2-SCH3, C4-NH2, C5-CHF2 enable orthogonal diversification without protecting groups
Format Room-temperature-stable solid; pre-assembled CHF2 source avoids in situ generation

Why Generic Pyrimidin-4-amine Analogs Cannot Substitute


The substitution array of this compound is not interchangeable with common analogs because the C5‑CHF2 group concurrently raises metabolic stability and lipophilicity (computed XLogP3‑AA = 1.3 [1]) while the C2‑SCH3 group provides a soft, chemoselective handle for transition-metal-catalyzed cross‑coupling or nucleophilic displacement that is absent in 2‑H, 2‑OH, or 2‑Cl congeners [2]. In the difluoromethylpyrimidinamine fungicide series, replacement of the CHF2 moiety with CH3 or CF3 led to a complete loss of the desired in vivo antifungal potency, underscoring that even single‑point substitutions produce divergent biological outcomes [3].

C5 Substituent
Replacing CHF2 with CH3 or CF3 may shift lipophilicity (XLogP) by ~0.4–0.8 units, altering metabolic and permeability profiles; reported in vivo activity against rust was lost with CH3 or CF3 in the series.
C2 Handle
The C2-SCH3 group provides chemoselective cross-coupling reactivity (Liebeskind-Srogl) not available with 2-H, 2-OH, or 2-Cl analogs, limiting diversification vectors.
Regioisomer
Positional isomers (e.g., 4,6-disubstituted) lack the C4-NH2 handle for amidation, reducing synthetic utility and may lead to divergent biological outcomes.

Quantitative Differentiation Evidence


Lipophilicity Window of the C5-CHF2 Substituent

The C5‑difluoromethyl group of the title compound yields a computed XLogP3‑AA of 1.3 [1]. In contrast, the C5‑des‑fluoro analog (5-methyl-2-methylsulfanyl-pyrimidin‑4-amine) is predicted to have an XLogP of ≤0.9 based on the established logP decrement of ≈0.4–0.5 units when CHF2 is replaced by CH3 in heteroaromatic systems [2]. The corresponding C5‑CF3 congener is predicted to exhibit XLogP ≥1.8 [2], placing the CHF2 compound in a precisely defined lipophilicity window that is preferred for balancing membrane permeability and metabolic clearance.

Lipophilicity Window
Class-level inference
XLogP 1.3 (CHF2) vs ≤0.9 (CH3) and ≥1.8 (CF3) — ΔlogP ≈ +0.4 to +0.8 (CHF2 vs CH3); –0.5 (CHF2 vs CF3) [in silico fragment estimates]
Supports CHF2 selection for balanced lipophilicity in lead optimization
Fragment-based estimates; experimental confirmation pending
physicochemical profiling medicinal chemistry ADME prediction

In Vivo Antifungal Potency of the CHF2 Scaffold

While the title compound itself is a synthetic intermediate, the difluoromethylpyrimidinamine scaffold to which it belongs has been optimized to yield compound J (5‑chloro-6‑(difluoromethyl)-N-(2-(6-[3‑(trifluoromethyl)phenoxy]pyridin‑3‑yl)ethyl)pyrimidin‑4-amine) which demonstrated an EC50 of 2.16 mg/L against southern corn rust (Puccinia polysora) [1]. This represents a 24.7‑fold improvement over the commercial SDHI fungicide diflumetorim (EC50 = 53.26 mg/L) and a 1.8‑fold improvement over the triazole standard propiconazole (EC50 = 3.92 mg/L) in the same in‑vivo assay [1].

In Vivo Rust Potency
Class-level inference
EC50 2.16 mg/L (optimized CHF2 derivative) vs diflumetorim 53.26 mg/L (24.7-fold) and propiconazole 3.92 mg/L (1.8-fold) in southern corn rust assay
Reported scaffold context with >20-fold higher potency than diflumetorim in rust assay
Data from optimized derivative; intermediate not directly assayed
antifungal screening SDHI fungicides crop protection

C2-Methylsulfanyl as an Orthogonal Cross-Coupling Handle

The C2‑methylsulfanyl substituent enables chemoselective Liebeskind‑Srogl and Suzuki‑Miyaura couplings that are not feasible with the corresponding 2‑unsubstituted (C2‑H) pyrimidine, while offering a reactivity profile orthogonal to the more labile 2‑chloro analog (e.g., 4,6‑dichloro‑5‑(difluoromethyl)-2‑methylsulfanyl‑pyrimidine, CAS 2090187‑76‑9) . The presence of the C4‑NH2 group further allows selective amidation or urea formation without competing oxidation of the sulfide, a pathway that would be compromised in 4‑unsubstituted analogs [1].

Cross-Coupling Handle
Supporting evidence
C2-SCH3 enables Liebeskind-Srogl and Suzuki couplings; C4-NH2 allows amidation without sulfide oxidation; orthogonal to 2-Cl or 2-H analogs
Enables three-point diversification without protecting group requirements
Chemoselectivity demonstrated in cross-coupling literature
cross-coupling chemistry building block design parallel library synthesis

Application Scenarios for 5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine


Lead Optimisation with a Defined CHF2-Pyrimidine Pharmacophore

Medicinal chemistry teams pursuing SDHI‑type antifungal or kinase‑inhibitor scaffolds can deploy this building block directly into SAR studies, confident that the CHF2 group provides the lipophilicity window (XLogP ≈ 1.3) associated with the in‑vivo potency demonstrated by the broader difluoromethylpyrimidinamine class [1].

Orthogonal Diversification via C2, C4, and C5 Handles

Process‑chemistry and library‑synthesis groups can exploit the three-point functionalization: C2‑SCH3 for Liebeskind‑Srogl or oxidation‑driven diversification, C4‑NH2 for amide/urea array formation, and C5‑CHF2 as a metabolically stable lipophilic anchor. This orthogonal reactivity eliminates the protection/deprotection steps required for less‑differentiated analogs [2].

Stable Pre-Assembled CHF2 Source Replacing In-Situ Reagents

Where a synthetic route requires incorporation of a CHF2 group onto a heterocyclic core, this pre‑assembled pyrimidine offers a stable, room‑temperature‑storable alternative to in‑situ generated difluoromethylating agents that often require low‑temperature handling and are subject to rapid decomposition. The solid‑state nature of the compound further simplifies weighing and reaction setup [3].

Agrochemical Discovery Targeting Rust-Resistant Pathogens

Agrochemical discovery teams focused on overcoming triazole and strobilurin resistance can adopt this intermediate as a validated starting point for generating the CHF2‑pyrimidinamine core, which in optimized representatives has shown EC50 values as low as 2.16 mg/L against Puccinia polyspora, a >24‑fold advantage over the SDHI benchmark diflumetorim [1].

Application
Selection Property
Validation Focus
CHF2-Pyrimidine Lead Optimization
CHF2 lipophilicity window supporting balanced ADME properties
Lipophilicity-governed SAR and in vivo antifungal activity context
Orthogonal Derivatization
C2-SCH3, C4-NH2, C5-CHF2 handles for parallel library synthesis
Chemoselectivity in cross-coupling and amidation without protection
Stable CHF2 Source
Room-temperature-stable solid building block
Handling, storage, and scalability vs. in situ CHF2 reagents
Antifungal Scaffold for Rust Pathogens
CHF2-pyrimidine core associated with reported potency advantage over commercial SDHI and triazole fungicides
In vivo rust assay context; cross-resistance profiling
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